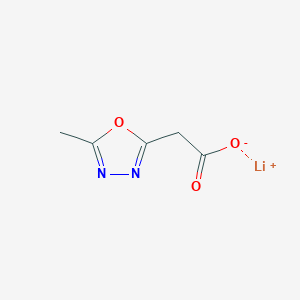

Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate is a chemical compound that combines lithium ions with a derivative of oxadiazole Oxadiazoles are a class of heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate typically involves the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The reaction conditions generally include:

Temperature: Room temperature to 60°C

Solvent: Water or a mixture of water and ethanol

Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

Reactants: 5-methyl-1,3,4-oxadiazole-2-carboxylic acid and lithium hydroxide

Catalysts: None required

Purification: Crystallization and filtration

Analyse Des Réactions Chimiques

Types of Reactions

Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The oxadiazole ring can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The methyl group on the oxadiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst

Major Products

Oxidation: Oxadiazole oxides

Reduction: Amino derivatives

Substitution: Halogenated oxadiazole derivatives

Applications De Recherche Scientifique

Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

Medicine: Explored for its potential use in drug development, particularly for its anti-cancer properties.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes and interfere with cellular processes. The oxadiazole ring is known to interact with nucleic acids and proteins, leading to its biological effects. The lithium ion can modulate neurotransmitter release and signal transduction pathways, contributing to its medicinal properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Lithium(1+) ion 2-(3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl)acetate

- Lithium(1+) ion 3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanoate

Uniqueness

Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate is unique due to the presence of the 5-methyl group on the oxadiazole ring, which can influence its reactivity and biological activity. This structural feature can enhance its stability and make it a more potent compound in various applications compared to its analogs.

Activité Biologique

Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate is a lithium salt derived from a substituted oxadiazole, a class of heterocyclic compounds notable for their diverse biological activities. The presence of the 5-methyl group on the oxadiazole ring is significant, as it may enhance the compound's stability and reactivity, potentially influencing its biological activity in therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : C₆H₇LiN₂O₃

- Molecular Weight : 162.1 g/mol

- CAS Number : 1384430-48-1

Synthesis

The synthesis typically involves reacting 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with lithium hydroxide in an aqueous medium. The reaction conditions generally include:

- Temperature : Room temperature to 60°C

- Solvent : Water or a mixture of water and ethanol

- Reaction Time : 2–4 hours

This method can be scaled up using continuous flow reactors for industrial applications, enhancing yield and control over reaction conditions.

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. The mechanism often involves interference with bacterial biofilm formation and gene transcription related to virulence factors. For instance, studies have shown that similar compounds possess strong bactericidal effects against various strains of bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

In comparative studies, compounds with structural similarities to this compound have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria. The specific biological activity of this compound has not been extensively documented but is anticipated to align with the general trends observed in oxadiazole derivatives.

Cytotoxicity Studies

Cytotoxicity assays are critical for evaluating the safety profile of new compounds. In studies involving related oxadiazole derivatives, certain compounds exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (breast cancer) | 8 |

| Compound B | HepG2 (liver cancer) | >100 |

| This compound | TBD | TBD |

The exact IC50 values for this compound remain to be determined but are expected to reflect its potential as an anticancer agent based on its structural characteristics .

Case Studies and Research Findings

Several studies have highlighted the biological potential of oxadiazole derivatives:

- Study on Antimicrobial Activity : A literature review indicated that 3-acetyl derivatives of oxadiazoles showed enhanced antimicrobial properties compared to their non-acetylated counterparts. These findings suggest that modifications on the oxadiazole ring can significantly influence biological activity .

- Cytotoxicity Evaluation : In vitro studies demonstrated that certain oxadiazole derivatives could stimulate cell viability in normal cell lines while exhibiting cytotoxic effects on cancer cells . This duality is crucial for developing therapeutic agents that minimize harm to healthy tissues.

Propriétés

IUPAC Name |

lithium;2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3.Li/c1-3-6-7-4(10-3)2-5(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOPLENCEUBOKI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=NN=C(O1)CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5LiN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.